3-ethoxy-N-(4-sulfamoylphenyl)benzamide 3-ethoxy-N-(4-sulfamoylphenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1502419
InChI: InChI=1S/C15H16N2O4S/c1-2-21-13-5-3-4-11(10-13)15(18)17-12-6-8-14(9-7-12)22(16,19)20/h3-10H,2H2,1H3,(H,17,18)(H2,16,19,20)
SMILES: CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Molecular Formula: C15H16N2O4S
Molecular Weight: 320.4g/mol

3-ethoxy-N-(4-sulfamoylphenyl)benzamide

CAS No.:

Cat. No.: VC1502419

Molecular Formula: C15H16N2O4S

Molecular Weight: 320.4g/mol

* For research use only. Not for human or veterinary use.

3-ethoxy-N-(4-sulfamoylphenyl)benzamide -

Specification

Molecular Formula C15H16N2O4S
Molecular Weight 320.4g/mol
IUPAC Name 3-ethoxy-N-(4-sulfamoylphenyl)benzamide
Standard InChI InChI=1S/C15H16N2O4S/c1-2-21-13-5-3-4-11(10-13)15(18)17-12-6-8-14(9-7-12)22(16,19)20/h3-10H,2H2,1H3,(H,17,18)(H2,16,19,20)
Standard InChI Key CLFYVHUZBPJBKD-UHFFFAOYSA-N
SMILES CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Canonical SMILES CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Introduction

Chemical Structure and Properties

3-Ethoxy-N-(4-sulfamoylphenyl)benzamide consists of a benzene ring with an ethoxy group at position 3, connected via an amide bond to a 4-sulfamoylphenyl group. Based on structural analysis and comparison with similar compounds, particularly its positional isomer 4-ethoxy-N-(4-sulfamoylphenyl)benzamide, the following properties can be established:

Basic Properties

Table 1: Chemical Properties of 3-ethoxy-N-(4-sulfamoylphenyl)benzamide

PropertyValue
Molecular FormulaC15H16N2O4S
Molecular Weight320.36 g/mol
IUPAC Name3-ethoxy-N-[4-(aminosulfonyl)phenyl]benzamide
Structural Features3-ethoxy substituted benzamide with 4-sulfamoylphenyl group
Functional GroupsEthoxy, amide, sulfamoyl

Physicochemical Properties

The physicochemical properties of 3-ethoxy-N-(4-sulfamoylphenyl)benzamide can be inferred based on its structural features and comparison with similar compounds:

Table 2: Predicted Physicochemical Properties

PropertyValueBasis
LogP~1.75Based on similar sulfonamide structures
Hydrogen Bond Acceptors8Structural analysis
Hydrogen Bond Donors3Structural analysis
Polar Surface Area~81 ŲBased on similar benzamide derivatives
SolubilityLimited in water, better in organic solventsTypical of sulfonamide compounds

These properties suggest that the compound would have moderate lipophilicity, making it potentially suitable for various pharmaceutical applications with reasonable absorption properties.

Synthesis Methods

Based on synthetic approaches employed for similar sulfonamide derivatives, several methods can be proposed for the synthesis of 3-ethoxy-N-(4-sulfamoylphenyl)benzamide.

Alternative Synthetic Routes

Alternative synthetic approaches might involve:

  • Acyl Chloride Method: Converting 3-ethoxybenzoic acid to 3-ethoxybenzoyl chloride using thionyl chloride, followed by reaction with 4-aminobenzenesulfonamide .

  • Isothiocyanate-Based Method: As described in search result , synthesis could involve preparing 3-ethoxybenzoyl isothiocyanate followed by reaction with 4-aminobenzenesulfonamide, though this would result in a thiourea derivative that would require further modification.

The selection of an appropriate synthetic method would depend on factors such as availability of starting materials, desired yield, and ease of purification.

Structural Analogs and Related Compounds

Several compounds with structural similarity to 3-ethoxy-N-(4-sulfamoylphenyl)benzamide have been reported in the literature, providing valuable context for understanding the potential properties and applications of our target compound.

Direct Positional Isomers

The positional isomer 4-ethoxy-N-(4-sulfamoylphenyl)benzamide differs only in the position of the ethoxy group (position 4 instead of 3) and has been characterized with properties that would be expected to be similar to our target compound .

Extended Sulfamoyl Derivatives

3-Ethoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide represents a more complex derivative with similar core structure but an extended sulfamoyl group . This compound (CAS No.: 879052-43-4) has a molecular formula of C19H19N3O5S and a molecular weight of 401.43626 g/mol.

Other Related Sulfonamide Derivatives

Various other benzamide derivatives with sulfamoyl groups have been synthesized and studied for their biological activities:

Table 3: Related Sulfonamide Derivatives

CompoundStructural DifferenceReference
4-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamideContains a 4-chlorobenzamide moiety with extended ethyl linker
2-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamideContains a 2-ethoxy group with extended ethyl linker
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamideContains 5-chloro-2-methoxy substituents with extended ethyl linker

These compounds provide a structural framework for understanding how different substitution patterns might affect the properties and activities of 3-ethoxy-N-(4-sulfamoylphenyl)benzamide.

Structure-Activity Relationship Considerations

Understanding the structure-activity relationships (SAR) of 3-ethoxy-N-(4-sulfamoylphenyl)benzamide and related compounds can provide insights into how structural modifications might affect biological activity.

Key Structural Features

Several structural elements of 3-ethoxy-N-(4-sulfamoylphenyl)benzamide are likely to influence its biological activities:

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